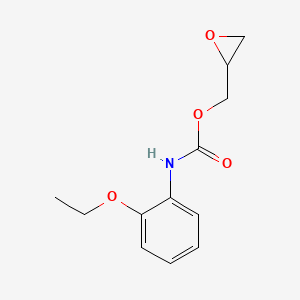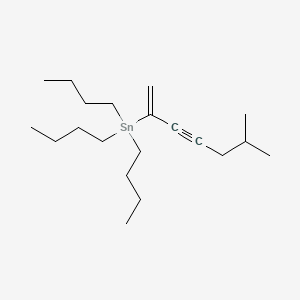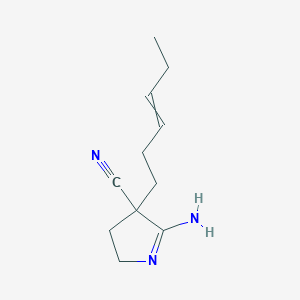![molecular formula C7H6N2O B15170833 1h-Oxepino[4,5-d]imidazole CAS No. 873917-84-1](/img/structure/B15170833.png)
1h-Oxepino[4,5-d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1h-Oxepino[4,5-d]imidazole is a heterocyclic compound that features a fused ring system combining oxepine and imidazole moieties. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1h-Oxepino[4,5-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an oxepine derivative with an imidazole precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 1h-Oxepino[4,5-d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepine-imidazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents onto the imidazole ring .
Wissenschaftliche Forschungsanwendungen
1h-Oxepino[4,5-d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1h-Oxepino[4,5-d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Imidazole: A simpler heterocyclic compound with a wide range of applications in chemistry and biology.
Oxepine: Another heterocyclic compound that shares the oxepine ring structure with 1h-Oxepino[4,5-d]imidazole.
1,3-Diazole: A related compound with similar chemical properties and reactivity.
Uniqueness: this compound stands out due to its fused ring system, which imparts unique chemical and physical properties. This makes it more versatile and potentially more effective in certain applications compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
873917-84-1 |
|---|---|
Molekularformel |
C7H6N2O |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
1H-oxepino[4,5-d]imidazole |
InChI |
InChI=1S/C7H6N2O/c1-3-10-4-2-7-6(1)8-5-9-7/h1-5H,(H,8,9) |
InChI-Schlüssel |
RJBSXFQFJYTKSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC=CC2=C1NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B15170751.png)
![2-Chloro-3-{1-[8-methoxy-2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran-5-yl]propoxy}-3-oxopropanoate](/img/structure/B15170758.png)


![6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170773.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B15170792.png)
![1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B15170794.png)



![N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine](/img/structure/B15170848.png)

![2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170857.png)
